5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives involves multiple routes, including reductive amination, nucleophilic displacement, and Mannich reactions, to introduce various substituents aiming at inhibiting enzymes like dihydrofolate reductases (DHFR) and enhancing antitumor activity (Gangjee et al., 1997). Additionally, the conversion of key intermediates through processes like halogenation and cross-coupling has been detailed, showcasing the compound's versatility in synthesis pathways (Hocková et al., 2003).
Molecular Structure Analysis
Structural analyses of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine and its derivatives often focus on conformational aspects affecting their interaction with biological targets. Studies have explored the hydrogen bonding patterns and crystallographic characteristics to understand how structural modifications influence biological activity and binding affinity (Trilleras et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives are central to their functionalization and activity optimization. The introduction of various groups through reactions such as alkylation, cyclocondensation, and oxidative addition is aimed at enhancing the compound's pharmacological profile. The ability to undergo transformations, such as the synthesis of classical and nonclassical analogues with potential as dihydrofolate reductase inhibitors and antitumor agents, underscores the compound's chemical versatility (Gangjee et al., 2007).
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Multi-Targeted Kinase Inhibitor
- Summary of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields . These compounds showed promising cytotoxic effects against four different cancer cell lines .
- Methods of Application : The compounds were synthesized in three steps . The cytotoxic effects were observed by administering the compounds to cancer cell lines and observing the effects .
- Results or Outcomes : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
3. HPK1 Inhibitor
- Summary of Application : Compound 31, a derivative of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, showed potent inhibitory activity against HPK1 .
- Results or Outcomes : Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
4. JAK1 Selective Inhibitor
- Summary of Application : Based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold, a compound was identified as a JAK1 selective inhibitor .
- Results or Outcomes : The compound was identified as a JAK1 selective inhibitor .
5. α-Amylase Inhibitor
- Summary of Application : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
6. Antibacterial Activity
- Summary of Application : A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
- Results or Outcomes : Amongst the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .
7. Apoptosis Inducer
- Summary of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields . These compounds showed promising cytotoxic effects against four different cancer cell lines .
- Methods of Application : The compounds were synthesized in three steps . The cytotoxic effects were observed by administering the compounds to cancer cell lines and observing the effects .
- Results or Outcomes : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
8. Anticancer Activity
- Summary of Application : A newly synthesized pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . These compounds were tested in vitro against seven selected human cancer cell lines .
- Methods of Application : The compounds were synthesized and then tested against seven selected human cancer cell lines using MTT assay .
- Results or Outcomes : Compounds 14a, 16b and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
Future Directions
The future directions for the study of “5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine” could include further investigation of its potential antiviral properties , as well as its potential as an inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinases . Further optimization of the molecular model to better predict inhibitory activity against PfCDPK4 could also be a future direction .
properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H5,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHHPKPEWRAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442662 | |
Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
CAS RN |
170170-13-5 | |
Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170170-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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